4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469009
InChI: InChI=1S/C15H20N2O4/c1-12-9-16(10-14(18)19)7-8-17(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19)
SMILES: CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13469009

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 2-(3-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid
Standard InChI InChI=1S/C15H20N2O4/c1-12-9-16(10-14(18)19)7-8-17(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19)
Standard InChI Key QKWKECIYXNCWBZ-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Canonical SMILES CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of a six-membered piperazine ring with two nitrogen atoms. Key substituents include:

  • Position 1: A benzyl ester group (C₆H₅CH₂O-CO-) derived from the esterification of a carboxylic acid.

  • Position 2: A methyl group (CH₃) introduced via alkylation.

  • Position 4: A carboxymethyl group (CH₂COOH) attached through nucleophilic substitution or esterification.

The molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight292.33 g/mol
SMILESCC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
InChIKeyQKWKECIYXNCWBZ-UHFFFAOYSA-N

Stereochemical Considerations

The piperazine ring adopts a chair conformation, with substituents positioned to minimize steric strain. The benzyl ester group is typically in an axial position to avoid eclipsing interactions, while the methyl and carboxymethyl groups occupy equatorial positions for optimal stability .

Synthesis and Synthetic Routes

General Synthetic Strategy

The synthesis of this compound involves sequential functionalization of the piperazine scaffold, often requiring protection/deprotection steps to control regioselectivity. A plausible route includes:

  • Protection of Piperazine Nitrogen:

    • The primary nitrogen at position 1 is typically protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

  • Introduction of Methyl Group:

    • Alkylation at position 2 using methyl iodide or dimethyl sulfate under basic conditions .

  • Installation of Carboxymethyl Group:

    • Reaction with chloroacetic acid or its derivatives via nucleophilic substitution at position 4 .

  • Benzyl Ester Formation:

    • Esterification of the carboxylic acid at position 1 using benzyl bromide or benzyl chloroformate with a coupling agent (e.g., DCC, EDC) .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1ProtectionBoc anhydride, THF, RTProtect N-1 of piperazine
2AlkylationCH₃I, K₂CO₃, DMF, 60°CIntroduce methyl at N-2
3Nucleophilic SubstitutionClCH₂COOH, K₂CO₃, DMF, 80°CInstall carboxymethyl at C-4
4DeprotectionTFA, DCM, 0°C → RTRemove Boc group
5EsterificationBnBr, DCC, DMAP, CH₂Cl₂, RTForm benzyl ester at C-1

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at positions 2 and 4 of the piperazine ring.

  • Protecting Group Compatibility: Boc and benzyl groups must withstand harsh reaction conditions .

  • Side Reactions: Competing acylation or alkylation at the unprotected nitrogen .

Applications in Medicinal Chemistry

Role as a Drug Intermediate

Piperazine derivatives are critical in synthesizing CNS agents, antivirals, and anticancer drugs . This compound’s benzyl ester serves as a protecting group, enabling subsequent modifications:

  • Peptide Coupling: The free carboxylic acid (after ester hydrolysis) can form amide bonds with amines .

  • Click Chemistry: The carboxymethyl group may participate in Huisgen cycloaddition reactions .

Comparative Analysis with Similar Compounds

Structural Analogues

CompoundCAS No.Key DifferencesSource
Methyl 1-benzylpiperidine-4-carboxylate10315-06-7Piperidine vs. piperazine; no carboxymethyl
4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester1353982-86-1Chloroacetyl instead of carboxymethyl

Synthetic Efficiency

  • Boc vs. Benzyl Protection: Boc groups are more labile under acidic conditions but offer better compatibility with organometallic reagents .

  • Esterification Methods: Benzyl esters are typically formed via Mitsunobu reaction or coupling agents, whereas methyl esters use TMS chloride .

Future Directions and Research Gaps

Unexplored Reactivity

  • Catalytic Asymmetric Synthesis: Introducing chirality at position 2 or 4 using chiral ligands .

  • Metal-Catalyzed Cross-Coupling: Suzuki or Heck reactions at the benzyl ester moiety .

Industrial Challenges

  • Scalability: Large-scale synthesis requires cost-effective protecting group strategies .

  • Purity Control: Separation of regioisomers during substitution steps .

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